Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate
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Overview
Description
Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate is a complex organic compound that features a pyridine ring, a phenyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 5-methylpyridin-2-ylamine, undergoes a reaction with formaldehyde and a secondary amine to form the intermediate compound.
Alkylation: The intermediate is then alkylated using a suitable alkyl halide under basic conditions to introduce the desired alkyl group.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the ester group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate involves its interaction with specific molecular targets. The pyridine ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-Dipicolylamine: This compound has a similar pyridine structure but lacks the ester and phenyl groups.
5,5’-Dimethyl-2,2’-bipyridine: Another pyridine derivative with similar structural features but different functional groups.
2-(Methylamino)methyl pyridine: Similar in structure but with different substituents on the pyridine ring.
Uniqueness
This detailed article provides a comprehensive overview of Methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2,2-dimethyl-3-[(5-methylpyridin-2-yl)methylamino]-3-phenylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-14-10-11-16(20-12-14)13-21-17(15-8-6-5-7-9-15)19(2,3)18(22)23-4/h5-12,17,21H,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQRZKWEBHTCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC(C2=CC=CC=C2)C(C)(C)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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